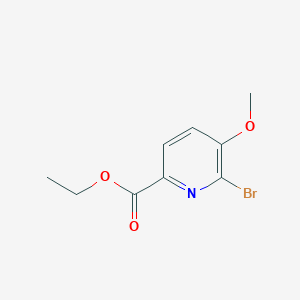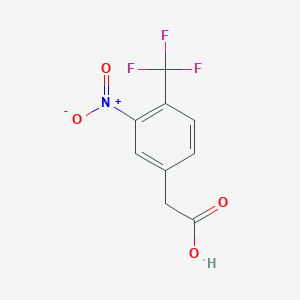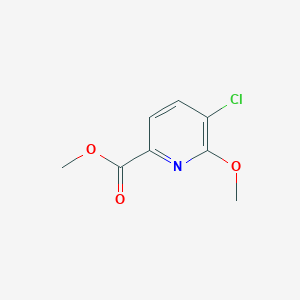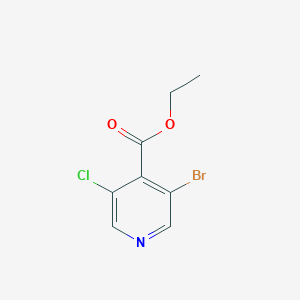
4-Chloro-2-(trifluoromethyl)biphenyl
Overview
Description
“4-Chloro-2-(trifluoromethyl)biphenyl” is an organofluorine compound. It contains a benzene ring substituted with a trifluoromethyl group .
Synthesis Analysis
The synthesis of “4-Chloro-2-(trifluoromethyl)biphenyl” and its derivatives has been reported in various studies . For instance, the compound “4′-(Trifluoromethyl)-2-biphenylcarboxylic acid” (xenalipin) has been synthesized in the [14C]-labelled form, which is suitable for metabolism and distribution studies in animals .Molecular Structure Analysis
The molecular structure of “4-Chloro-2-(trifluoromethyl)biphenyl” can be analyzed based on its molecular formula, which is C13H7ClF4 .Chemical Reactions Analysis
The chemical reactions involving “4-Chloro-2-(trifluoromethyl)biphenyl” have been studied in the context of its applications in the agrochemical and pharmaceutical industries .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Chloro-2-(trifluoromethyl)biphenyl” include a density of 1.3±0.1 g/cm3, a boiling point of 291.5±40.0 °C at 760 mmHg, and a molar refractivity of 60.7±0.3 cm3 .Scientific Research Applications
Organic Synthesis
4-Chloro-2-(trifluoromethyl)biphenyl is used in organic synthesis . It is a key component in the creation of various organic compounds, contributing to the diversity and complexity of organic chemistry.
Agrochemical Applications
Trifluoromethylpyridines (TFMP), which include 4-Chloro-2-(trifluoromethyl)biphenyl, are used extensively in the agrochemical industry . They are used in the protection of crops from pests. More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
Pharmaceutical Applications
TFMP derivatives are also used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Functional Materials
The development of fluorinated organic chemicals, including 4-Chloro-2-(trifluoromethyl)biphenyl, is becoming an increasingly important research topic . These compounds have unique properties that make them suitable for use in functional materials.
Model Substrates for Regioexhaustive Functionalization
Chloro (trifluoromethyl)pyridines derivatives, including 4-Chloro-2-(trifluoromethyl)biphenyl, are used as model substrates for regioexhaustive functionalization . This process is crucial in the synthesis of complex organic compounds.
Biological and Chemical Functions
4-Chloro-2-(trifluoromethyl)biphenyl and other -CF3-containing compounds perform a wide range of biological and chemical functions . The unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety contribute to these functions .
These are just a few of the many potential applications of 4-Chloro-2-(trifluoromethyl)biphenyl. As research continues, it is expected that many novel applications of this compound will be discovered .
Safety and Hazards
Future Directions
While specific future directions for “4-Chloro-2-(trifluoromethyl)biphenyl” are not mentioned in the retrieved papers, it’s worth noting that the development of organofluorine compounds, including trifluoromethyl derivatives, is an increasingly important research topic due to their applications in the agrochemical, pharmaceutical, and functional materials fields .
Mechanism of Action
Target of Action
It is known to be used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound may participate in electronically divergent processes with the metal catalyst .
Biochemical Pathways
Its involvement in suzuki–miyaura cross-coupling reactions suggests it may influence pathways involving carbon–carbon bond formation .
Result of Action
Its use in suzuki–miyaura cross-coupling reactions suggests it plays a role in the formation of carbon–carbon bonds .
properties
IUPAC Name |
4-chloro-1-phenyl-2-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF3/c14-10-6-7-11(9-4-2-1-3-5-9)12(8-10)13(15,16)17/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACFVDKNMQJPXAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801266308 | |
| Record name | 4-Chloro-2-(trifluoromethyl)-1,1′-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801266308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(trifluoromethyl)biphenyl | |
CAS RN |
1214387-07-1 | |
| Record name | 4-Chloro-2-(trifluoromethyl)-1,1′-biphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1214387-07-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2-(trifluoromethyl)-1,1′-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801266308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















![6,6-Dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B3222763.png)